Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate

Antimicrobial Synthesis Thiazolidinone Chemistry Quinoline Derivatization

Sourcing a reliable 7-methoxy-substituted quinoline ester for focused library synthesis can be challenging. This compound is the validated precursor for generating 2-chloro-7-methoxyquinoline-3-carbaldehyde, a critical branching point for Schiff base and thiazolidinone libraries. Its methyl ester moiety provides a strategic handle for high-yielding derivatization directly into bioactive 3-aryl-4-thiazolidinones, unlike the free acid analogs. Select this specific ester to ensure synthetic efficiency and access biologically relevant chemical space in antimicrobial SAR programs.

Molecular Formula C13H12ClNO3
Molecular Weight 265.69 g/mol
CAS No. 79249-35-7
Cat. No. B3155137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate
CAS79249-35-7
Molecular FormulaC13H12ClNO3
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=C(C=C2C=C1)CC(=O)OC)Cl
InChIInChI=1S/C13H12ClNO3/c1-17-10-4-3-8-5-9(6-12(16)18-2)13(14)15-11(8)7-10/h3-5,7H,6H2,1-2H3
InChIKeyZIRXQZKVTVOTFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate as a Strategic Quinoline Scaffold


Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate (CAS 79249-35-7) is a synthetic small molecule with the formula C13H12ClNO3 and a molecular weight of 265.69 g/mol . It belongs to the quinoline ester class, characterized by a chlorine atom at the 2-position and a methoxy group at the 7-position of the quinoline ring, with a methyl acetate moiety at the 3-position. This specific substitution pattern makes it a versatile intermediate for synthesizing more complex, biologically active quinoline derivatives, particularly thiazolidinones, which have been explored for their antimicrobial potential [1].

7-Methoxy substitution Electronic profile influences 3-carbaldehyde formation
Methyl ester handle Direct condensation route for thiazolidinone library synthesis

Why Close Analogs Cannot Be Interchanged in Synthesis


Substituting this compound with structurally similar quinoline esters, such as (2-chloroquinolin-3-yl)methyl acetate or (2-chloro-6-methylquinolin-3-yl)methyl acetate, fundamentally alters reactivity and downstream biological outcomes. The 7-methoxy group on the quinoline scaffold is not an inert spectator; it directly influences the electronic properties of the ring system and is critical for the formation of specific intermediates like the 3-carbaldehyde, which serves as a key branching point for generating diverse compound libraries [1]. Furthermore, the methyl ester moiety at the 3-position is a crucial functional handle for further derivatization into bioactive thiazolidinones, whereas the free acid or alcohol analogs offer different reactivity profiles and may not yield the same final products [2].

7-Methoxy position
Influences electronic profile and aldehyde formation
6-Methoxy or H analogs may alter downstream reactivity
Ester handle
Methyl ester enables direct thiazolidinone condensation
Acid or alcohol require activation, shifting synthetic route

Quantitative Differentiation from Structural Analogs


Precursor to Antimicrobial Thiazolidinone Libraries

Unlike the free acid [2-(2-chloro-7-methoxyquinolin-3-yl)acetic acid] or the nitrile analog, the methyl ester serves as the specific starting material for a well-documented synthetic route to 3-aryl-2-(2-chloro-7-methoxyquinolin-3-yl)-4-thiazolidinones, a series of compounds evaluated for antibacterial and antifungal activities. The ester group enables the condensation with thioglycolic acid, a reaction that is not directly feasible with the acid or alcohol without additional activation steps [1].

Antimicrobial thiazolidinone precursor
Class-level inference
Ester enables direct condensation to thiazolidinones; acid/nitrile require distinct pathways
Supports synthetic route selection for thiazolidinone library generation
Exact antimicrobial potency not reported for the ester; derived thiazolidinones tested
Antimicrobial Synthesis Thiazolidinone Chemistry Quinoline Derivatization

Distinct Physicochemical Profile vs. Free Acid

The methyl ester derivative (MW 265.69, logP not explicitly available) is predicted to have higher lipophilicity compared to its free carboxylic acid counterpart (MW 251.67) . This difference is crucial for passive membrane permeability in cell-based assays. While the acid form may require salt formation for solubility, the neutral methyl ester can be a preferred form for initial biological screening in medicinal chemistry campaigns.

Physicochemical profile vs. acid
Class-level inference · Data to verify
ΔMW +14.02 g/mol; predicted logD7.4 increase ~1–2 units (class-level estimate)
May support ester/acid form selection for permeability assay context
Experimental logP/logD values not available; computational prediction only
Physicochemical Properties Drug Design Lead Optimization

Commercial Availability and Consistent Purity

Multiple reputable vendors supply this compound with a standard purity of 98%, ensuring its consistency as a building block for further synthesis . While not a differentiation from a specific active pharmaceutical ingredient, this level of characterization is superior to less common analogs like the 6-methoxy isomer, which are often only available in smaller quantities or with lower purity from niche suppliers, potentially leading to uncharacterized impurities that complicate reaction optimization.

Supply consistency
Reported
Standard purity 98% (HPLC); available from multiple vendors
Reduces supply chain risk for multi-step synthesis programs
Based on vendor product listings; lot-to-lot consistency should be verified
Chemical Procurement Building Blocks Synthesis

Optimal Application Scenarios Based on Evidence


Synthesis of Antimicrobial 4-Thiazolidinone Libraries

This compound is the validated starting material for generating diverse 3-aryl-2-(2-chloro-7-methoxyquinolin-3-yl)-4-thiazolidinones, which are a class of compounds with confirmed in vitro antibacterial and antifungal activities [1]. A medicinal chemistry group focused on expanding the structure-activity relationship (SAR) around the quinoline-thiazolidinone core would prioritize this specific ester over the acid or other analogs to maintain synthetic efficiency and access the biologically relevant chemical space.

Derivatization to Quinoline-3-carbaldehyde Intermediates

The methyl ester group at the 3-position is a strategic functional handle that can be transformed into the corresponding aldehyde (2-chloro-7-methoxyquinoline-3-carbaldehyde), a highly versatile intermediate for generating Schiff bases and other condensation products [1]. This reactivity is essential for building focused libraries aimed at targets where the quinoline scaffold's substitution pattern is critical for activity. Using this ester ensures a direct, high-yielding route to this key aldehyde, as opposed to alternative precursors that may require protecting group chemistry.

Physicochemical Screening in Early Drug Discovery

When a screening cascade requires a neutral, membrane-permeable form of the 2-chloro-7-methoxyquinoline-3-acetic acid scaffold, the methyl ester is the compound of choice. Its higher predicted lipophilicity compared to the free acid makes it suitable for cell-based assays where passive diffusion is required [1]. Procurement teams should select this form for initial phenotypic or target-based screens, reserving the salt forms of the acid for later-stage in vivo studies.

Application
Selection Property
Validation Focus
Thiazolidinone library synthesis
Methyl ester condensation route
Antimicrobial SAR endpoint review
Quinoline-3-carbaldehyde synthesis
Ester-to-aldehyde transformation
Schiff base library generation
Cell-based permeability assays
Neutral methyl ester form
Passive diffusion assay context
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